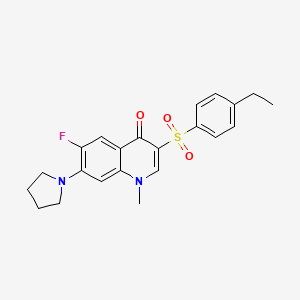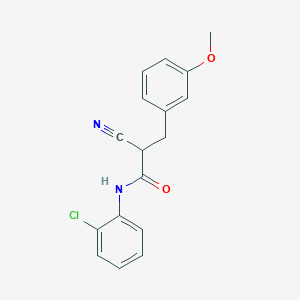![molecular formula C22H23N3O3 B2807024 1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-60-8](/img/structure/B2807024.png)
1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Wirkmechanismus
Target of Action
The primary target of this compound is the 18-kDa translocator protein (TSPO) . TSPO is an 18-kDa carrier protein with five transmembrane domains localized on the outer mitochondrial membrane of steroid-producing cells of the nervous system . The transport of cholesterol to the inner mitochondrial membrane, which provides the biosynthesis of neurosteroids, is the main function of TSPO .
Mode of Action
The compound interacts with TSPO, leading to the activation of cholesterol transfer and an increase in the biosynthesis of neurosteroids . Neurosteroids have a specific binding site on the GABA A receptor , the interaction with which increases the frequency of the chloride channel opening, which enhances the inhibition of the transmission of nervous excitation . The anxiolytic effect of neurosteroids is free from the undesirable effects of benzodiazepines .
Biochemical Pathways
The compound affects the pathway involving the transport of cholesterol to the inner mitochondrial membrane . This process is crucial for the biosynthesis of neurosteroids . The compound’s interaction with TSPO leads to an increase in neurosteroid biosynthesis , which in turn affects the functioning of the GABA A receptor .
Pharmacokinetics
The synthesized compounds have been reported to have a favorable profile of admet characteristics , which determines their prospects for development as medicines .
Result of Action
The compound’s action results in an increase in the biosynthesis of neurosteroids . This leads to an enhancement in the inhibition of the transmission of nervous excitation . An anxiolytic activity was detected in eight compounds at doses of 0.1–5.0 mg/kg with intraperitoneal administration under conditions of emotional stress .
Vorbereitungsmethoden
The synthesis of 1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves several synthetic routes. One common method is the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives, resulting in pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction . Other methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-dimethoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its pyrrolopyrazine scaffold, which imparts a wide range of biological activities. Similar compounds include:
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: Known for its antimycobacterial activity.
1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Exhibits similar structural features and biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-11-10-16(15-20(19)28-2)21-18-9-6-12-24(18)13-14-25(21)22(26)23-17-7-4-3-5-8-17/h3-12,15,21H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDRZHXQSFNNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)


AMINE HYDROCHLORIDE](/img/structure/B2806947.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)




![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)
